molecular formula C7H4F2I2 B14036452 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene

1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene

Cat. No.: B14036452
M. Wt: 379.91 g/mol
InChI Key: FASJPMIUUSYOFU-UHFFFAOYSA-N
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Description

1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring.

Properties

Molecular Formula

C7H4F2I2

Molecular Weight

379.91 g/mol

IUPAC Name

1-fluoro-5-(fluoromethyl)-2,3-diiodobenzene

InChI

InChI=1S/C7H4F2I2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2

InChI Key

FASJPMIUUSYOFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)I)I)CF

Origin of Product

United States

Preparation Methods

The synthesis of 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 3-fluoro-5-(fluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .

Chemical Reactions Analysis

1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize or destabilize intermediates. In biological applications, the compound’s mechanism of action would involve its interaction with specific molecular targets, such as enzymes or receptors, through binding or covalent modification .

Comparison with Similar Compounds

1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:

    1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene: Similar structure but different positioning of the fluorine and fluoromethyl groups.

    1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms, resulting in different reactivity and applications.

    1,3-Diiodo-2-fluoro-5-(fluoromethyl)benzene: Another isomer with different substitution patterns

The uniqueness of 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene lies in its specific arrangement of substituents, which imparts distinct chemical properties and reactivity.

Biological Activity

1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene is a halogenated aromatic compound recognized for its unique structural features, including two iodine atoms and one fluorine atom attached to a benzene ring, along with a fluoromethyl group. This molecular configuration enhances its biological properties, making it a subject of interest in medicinal chemistry and radiochemistry.

The presence of halogen atoms in 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene significantly influences its chemical behavior. Halogens can engage in halogen bonding, which affects the compound's reactivity and binding affinity to various biological targets. The fluoromethyl group enhances lipophilicity, facilitating better membrane permeability and distribution within biological systems.

Antimicrobial Activity

Research indicates that compounds with similar halogenated structures exhibit notable antimicrobial properties. For instance, derivatives with fluorinated groups have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene may also possess significant antimicrobial potential .

Table 1: Antimicrobial Activity of Halogenated Compounds

Compound NameActivity AgainstMIC (µg/mL)
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzeneS. aureusTBD
1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzeneMRSATBD
3-Fluoro-4-methylbenzeneE. coliTBD

Anti-inflammatory Potential

The compound's structure may also confer anti-inflammatory properties. Studies on related compounds indicate that specific substitutions on the phenyl ring can modulate the activity of transcription factors like NF-κB, which is crucial in inflammatory responses. The potential for 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene to influence such pathways warrants further investigation .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several halogenated derivatives and evaluated their biological activities. The results indicated that compounds with multiple halogen substitutions exhibited enhanced antimicrobial and anti-inflammatory activities compared to their non-halogenated counterparts .
  • Mechanistic Insights : Computational studies have elucidated the binding interactions of halogenated compounds with target proteins, highlighting the role of halogen bonding in enhancing binding affinity. This mechanism is expected to be relevant for 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene as well .

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